molecular formula C20H22N4O5S3 B2554374 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-44-1

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2554374
CAS No.: 683259-44-1
M. Wt: 494.6
InChI Key: CKVAESUGDHXALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 683261-35-0, molecular formula C₂₆H₂₅N₃O₄S₂, molecular weight 507.6244) features a benzamide core substituted with a 6-sulfamoyl-1,3-benzothiazol-2-yl group at the N-position and a 2-methylpiperidin-1-ylsulfonyl moiety at the para position of the benzamide ring .

Properties

IUPAC Name

4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S3/c1-13-4-2-3-11-24(13)32(28,29)15-7-5-14(6-8-15)19(25)23-20-22-17-10-9-16(31(21,26)27)12-18(17)30-20/h5-10,12-13H,2-4,11H2,1H3,(H2,21,26,27)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVAESUGDHXALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides or other sulfonylating agents under controlled conditions.

    Coupling with Benzothiazole: The benzothiazole moiety is coupled with the intermediate compounds through reactions such as nucleophilic substitution or condensation reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

a) N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 6265-71-0)
  • Structural Differences :
    • Benzothiazole substitution : 6-fluoro instead of 6-sulfamoyl.
    • Piperidine substitution : 3-methylpiperidin-1-ylsulfonyl instead of 2-methyl.
  • The 3-methylpiperidine introduces steric differences compared to the 2-methyl isomer, which could influence binding pocket interactions .
b) N-(3-Ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS 850909-07-8)
  • Structural Differences :
    • Benzothiazole substitution : 3-ethyl-6-methyl groups instead of 6-sulfamoyl.
    • Piperidine substitution : 4-methylpiperidin-1-ylsulfonyl instead of 2-methyl.
  • The 4-methylpiperidine alters the spatial orientation of the sulfonyl group, which may affect interactions with hydrophobic pockets .

Variations in the Sulfonyl-Linked Heterocycle

a) N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS not provided)
  • Structural Differences :
    • Sulfonamide group : Dimethylsulfamoyl replaces sulfamoyl on the benzothiazole.
    • Benzamide substitution : 2,5-dioxopyrrolidin-1-yl instead of 2-methylpiperidin-1-ylsulfonyl.
  • The pyrrolidine dione introduces a polar, cyclic ketone, which may engage in distinct dipole interactions or metabolic pathways .
b) N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride (CAS 1215321-47-3)
  • Structural Differences: Benzothiazole substitution: 4-fluoro and dimethylaminoethyl groups. Sulfonyl group: Unsubstituted piperidin-1-ylsulfonyl.
  • The unsubstituted piperidine may allow greater conformational flexibility compared to methyl-substituted analogs .

Pharmacological Implications of Structural Differences

  • Sulfamoyl vs. Fluoro/alkyl substituents: The sulfamoyl group (in the target compound) provides hydrogen-bond donor/acceptor capacity, critical for binding to enzymes like carbonic anhydrases or kinases. Fluoro or alkyl groups may prioritize lipophilicity over polar interactions .
  • Heterocycle variations : Pyrrolidine dione () introduces rigidity and polarity, whereas piperidine derivatives balance flexibility and lipophilicity for membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.